5-Methylhexanenitrile
Overview
Description
5-Methylhexanenitrile, also known as Hexanenitrile, 5-methyl-, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.1848 . Other names for this compound include 4-Methylpentyl cyanide .
Molecular Structure Analysis
The molecular structure of 5-Methylhexanenitrile consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey is CHWIKAJVZUSSML-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis : 5-Methylhexanenitrile can be synthesized from isovaleraldehyde, morpholine, and acrylonitrile through a one-pot reaction. This method achieves a high yield of 96.06% and allows easy separation and purification of the product (Li Qian-he, 2005).
Biochemical Applications
- Synthesis of Ethyl 5-(S)-Hydroxyhexanoate : 5-Methylhexanenitrile is involved in the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile using different biochemical approaches, including reduction by Pichia methanolica and enzymatic hydrolysis, indicating its versatility in biochemical synthesis (Nanduri et al., 2001).
Catalysis and Chemical Reactions
- Hydrocyanation Catalyzed by Nickel(0) Complexes : The compound plays a role in the hydrocyanation of hexene-1, catalyzed by nickel(0) complexes, indicating its importance in industrial catalysis and organic synthesis (Taylor & Swift, 1972).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Certain derivatives of 5-Methylhexanenitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their ability to inhibit corrosion in metals, highlighting its potential application in material science and engineering (Verma et al., 2015).
Mass Spectrometry and Bond Activation Studies
- Bond Activation Studies : Research on the unimolecular decompositions of 5-methyl-7-trimethylsilylheptanenitrile in the context of mass spectrometry reveals insights into the selectivity and mechanism of bond activations, contributing to analytical chemistry and spectrometry fields (Hornung et al., 1997).
Corrosion Inhibition and Surface Adsorption
- Surface Adsorption Properties : Further studies on corrosion inhibition, particularly focusing on surface adsorption properties, have been conducted using derivatives of 5-Methylhexanenitrile, providing valuable information for industrial applications involving metal surfaces (Abdel Hameed et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-methylhexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWIKAJVZUSSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173046 | |
Record name | 5-Methylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexanenitrile | |
CAS RN |
19424-34-1 | |
Record name | 5-Methylhexanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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